
2-bromo-N,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and two methyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride at room temperature. Another method involves the use of mesitylene as a reaction solvent to participate in a methylation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,6-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic Substitution: The compound can react with nucleophiles to form new derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines and other aromatic compounds.
Oxidation and Reduction: Products include quinones and reduced amines.
Scientific Research Applications
2-Bromo-N,6-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Analytical Chemistry: It is used as a reagent in the determination of iodine in pharmaceuticals and food products.
Mechanism of Action
The mechanism of action of 2-bromo-N,6-dimethylaniline involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in coordination chemistry. Additionally, its electrophilic and nucleophilic properties enable it to undergo various chemical transformations.
Comparison with Similar Compounds
2-Bromo-N,6-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the bromine atom and has different reactivity and applications.
2-Bromoaniline: Lacks the dimethylamino group and has different chemical properties.
6-Bromo-N,N-dimethylaniline: Similar structure but different position of the bromine atom, leading to different reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-N,6-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |
InChI Key |
SIYFWDFJYHFNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



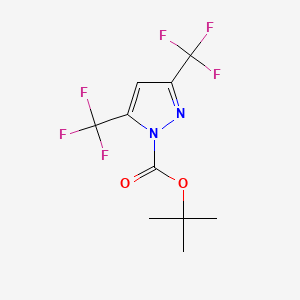
![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
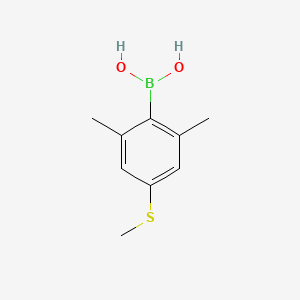
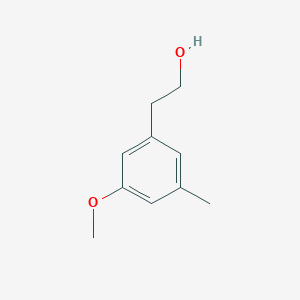
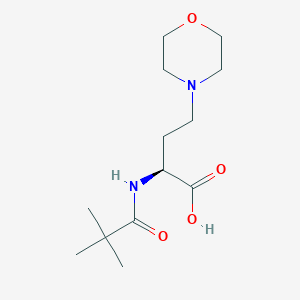


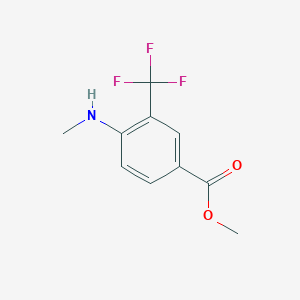
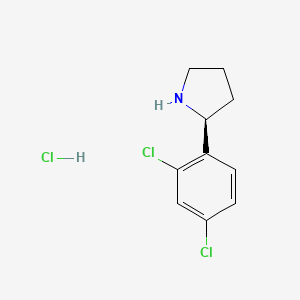
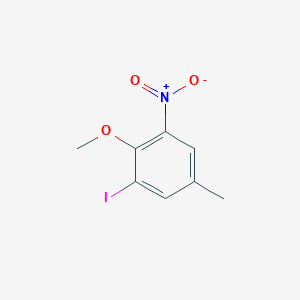
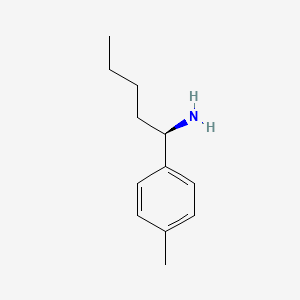
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
